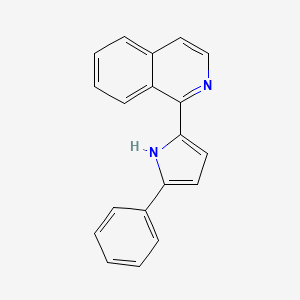

1-(5-Phenyl-1h-pyrrol-2-yl)isoquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13226-09-0 |

|---|---|

Molecular Formula |

C19H14N2 |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

1-(5-phenyl-1H-pyrrol-2-yl)isoquinoline |

InChI |

InChI=1S/C19H14N2/c1-2-7-15(8-3-1)17-10-11-18(21-17)19-16-9-5-4-6-14(16)12-13-20-19/h1-13,21H |

InChI Key |

IZYDUNMNHULGOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(N2)C3=NC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of 1 5 Phenyl 1h Pyrrol 2 Yl Isoquinoline

Strategies for Forming the Isoquinoline (B145761) Nucleus

The isoquinoline framework is a common feature in a vast number of natural products and pharmacologically active compounds. researchgate.net Consequently, a rich variety of synthetic methods for its construction have been developed over the years, ranging from classical name reactions to modern transition-metal-catalyzed processes.

Established Ring-Forming Reactions (e.g., Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch)

Several classical reactions have remained cornerstones of isoquinoline synthesis for over a century, relying on intramolecular cyclization of suitably substituted acyclic precursors.

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgresearchgate.net The reaction proceeds via an intramolecular electrophilic aromatic substitution. typeset.io For the synthesis of a 1-substituted isoquinoline, the corresponding N-acyl-β-phenylethylamine would be required.

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. mdpi.comresearchgate.netaalto.fi This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion that undergoes intramolecular cyclization. youtube.com While it primarily yields tetrahydroisoquinolines, subsequent dehydrogenation can afford the fully aromatic isoquinoline ring. mdpi.com

The Pomeranz-Fritsch reaction (also known as the Pomeranz–Fritsch cyclization) is a method for the synthesis of isoquinolines from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. thermofisher.comorganicreactions.orgwikipedia.org The reaction is typically promoted by a strong acid, such as sulfuric acid, and proceeds through the formation of a benzalaminoacetal intermediate, which then cyclizes and aromatizes to form the isoquinoline core. thermofisher.comquimicaorganica.orgresearchgate.net Modifications of this reaction have been developed to improve yields and broaden its scope. thermofisher.com

| Reaction | Starting Materials | Key Reagents | Product |

| Bischler-Napieralski | β-Arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |

Contemporary Catalytic Approaches to Substituted Isoquinolines (e.g., Transition Metal-Catalyzed Annulations, Ag-catalyzed cyclization)

Modern synthetic chemistry has introduced a plethora of catalytic methods for isoquinoline synthesis that offer high efficiency, functional group tolerance, and novel bond-forming strategies.

Transition metal-catalyzed annulations , particularly those involving C-H activation, have emerged as powerful tools for constructing isoquinoline and isoquinolone scaffolds. researchgate.netmdpi.comnih.gov Catalysts based on palladium (Pd), rhodium (Rh), ruthenium (Ru), and cobalt (Co) have been extensively used. researchgate.netmdpi.com These reactions often involve the [4+2] annulation of a mono-functionalized arene (like a benzamide (B126) or an imine) with an alkyne or alkene coupling partner. mdpi.comdu.edu This approach allows for the rapid assembly of complex isoquinoline structures with high atom economy. mdpi.com

Silver-catalyzed cyclization represents another modern and efficient method for synthesizing substituted isoquinolines. acs.orgorganic-chemistry.orgnih.gov For instance, the Ag-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides proceeds smoothly to afford isoquinoline derivatives in moderate to good yields and tolerates a variety of functional groups. acs.orgnih.govcapes.gov.br The reaction conditions, including the choice of silver salt, solvent, and temperature, are crucial for optimizing the yield. acs.orgorganic-chemistry.org

| Catalytic Approach | Catalyst | Key Reactants | Advantage |

| Transition Metal-Catalyzed Annulation | Pd, Rh, Ru, Co | Benzamides, Imines, Alkynes, Alkenes | High atom economy, C-H functionalization |

| Ag-Catalyzed Cyclization | Ag salts (e.g., AgSbF₆) | 2-Alkynyl benzyl azides | Good functional group tolerance, mild conditions |

Synthetic Routes to the 5-Phenyl-1H-pyrrol-2-yl Moiety

The pyrrole (B145914) ring is another fundamental heterocycle found in numerous biologically active molecules. orientjchem.org The synthesis of the specifically substituted 5-phenyl-1H-pyrrol-2-yl moiety can be achieved through several reliable methods.

Paal-Knorr Synthesis and its Adaptations for Substituted Pyrroles

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrroles. uctm.eduyoutube.com It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). uctm.eduresearchgate.net To synthesize a 2,5-disubstituted pyrrole, such as the 5-phenyl-2-substituted pyrrole precursor needed for our target molecule, a 1-phenyl-1,4-dicarbonyl compound would be the required starting material. The reaction is typically carried out under acidic conditions. researchgate.net Numerous modifications have been developed to make the reaction more efficient and environmentally friendly, including the use of various catalysts and reaction media. uctm.eduresearchgate.net For instance, L-proline has been used to catalyze the Paal-Knorr synthesis, allowing for the construction of highly functionalized pyrroles. rsc.org

Multi-component Reactions for Pyrrole Ring Construction

Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like substituted pyrroles in a single step from three or more starting materials. orientjchem.orgbohrium.comorientjchem.orgrsc.org These reactions are characterized by high atom economy and bond-forming efficiency. bohrium.com Various MCRs have been developed for pyrrole synthesis, often involving the reaction of an amine, an aldehyde, a dicarbonyl compound, and a nitroalkane, or other suitable components. orientjchem.org These methods provide a rapid entry to polysubstituted pyrrole derivatives. bohrium.comrsc.org

Regioselective Synthesis of 2,5-Disubstituted Pyrroles

Achieving specific substitution patterns on the pyrrole ring is crucial for targeted synthesis. Several methods allow for the regioselective synthesis of 2,5-disubstituted pyrroles. researchgate.net One approach involves a stepwise functionalization of the pyrrole ring. For example, a protocol based on stepwise iododesilylation and subsequent coupling reactions of a protected pyrrole can provide access to a variety of 2,5-disubstituted pyrrole derivatives. researchgate.net Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols have also been shown to be a general and highly regioselective method for preparing substituted pyrroles. acs.org These methods provide precise control over the placement of substituents, which is essential for the synthesis of a specific isomer like 1-(5-phenyl-1H-pyrrol-2-yl)isoquinoline.

| Synthetic Method | Key Features | Starting Materials (Example) |

| Paal-Knorr Synthesis | Condensation reaction | 1,4-Dicarbonyl compound, Primary amine/Ammonia |

| Multi-component Reactions | High atom economy, single step | Aldehyde, Amine, Diketone, Nitroalkane |

| Regioselective Synthesis | Stepwise functionalization, high control | Silyl-protected pyrroles, Ketones, Amines, Diols |

Carbon-Carbon Bond Formation Strategies at the C-1 Position of Isoquinoline

The creation of the bond between the isoquinoline C-1 carbon and the pyrrole ring is the central challenge in synthesizing this compound. The primary strategies to achieve this can be broadly categorized into transition-metal-catalyzed coupling reactions and nucleophilic attack at the electrophilic C-1 position of an activated isoquinoline derivative.

Coupling Reactions for Attaching the Pyrrole Moiety

Transition-metal-catalyzed cross-coupling reactions are a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. For the synthesis of this compound, this would typically involve the coupling of an organometallic pyrrole derivative with a C-1 functionalized isoquinoline, or vice versa. The Suzuki and Stille reactions are prominent examples of such methodologies.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. rsc.org In the context of the target molecule, this could be achieved by two main pathways:

Coupling of 1-haloisoquinoline (e.g., 1-chloroisoquinoline (B32320) or 1-bromoisoquinoline) with (5-phenyl-1H-pyrrol-2-yl)boronic acid or its corresponding trifluoroborate salt.

Coupling of 2-bromo-5-phenyl-1H-pyrrole with isoquinoline-1-boronic acid.

The general applicability of Suzuki couplings for preparing heteroaryl-substituted isoquinolines is well-documented. nih.gov The reaction typically requires a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃), and a suitable solvent system like DME, toluene, or dioxane/water mixtures. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically demanding or electronically challenging substrates. rsc.orgnih.gov

The Stille cross-coupling reaction provides an alternative route, utilizing an organotin reagent. thieme-connect.de The synthesis could proceed via the palladium-catalyzed reaction of a 1-haloisoquinoline with 2-(tributylstannyl)-5-phenyl-1H-pyrrole. Stille reactions are known for their tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback. thieme-connect.de

| Coupling Reaction | Isoquinoline Reagent | Pyrrole Reagent | Catalyst/Conditions |

| Suzuki-Miyaura | 1-Haloisoquinoline (Cl, Br) | (5-Phenyl-1H-pyrrol-2-yl)boronic acid | Pd(0) catalyst, Base (e.g., K₂CO₃) |

| Suzuki-Miyaura | Isoquinoline-1-boronic acid | 2-Halo-5-phenyl-1H-pyrrole (Br, I) | Pd(0) catalyst, Base (e.g., K₂CO₃) |

| Stille | 1-Haloisoquinoline (Cl, Br, I) | 2-(Tributylstannyl)-5-phenyl-1H-pyrrole | Pd(0) catalyst |

| Stille | 1-(Tributylstannyl)isoquinoline | 2-Halo-5-phenyl-1H-pyrrole (Br, I) | Pd(0) catalyst |

Nucleophilic Attack Strategies at C-1 of Isoquinoline

The C-1 position of the isoquinoline ring is inherently electrophilic, a characteristic that is enhanced upon N-acylation or N-alkylation, which forms an isoquinolinium salt. This property is exploited in Reissert reactions and related nucleophilic additions.

A key strategy involves the use of Reissert compounds , which are typically 2-acyl-1,2-dihydroisoquinoline-1-carbonitriles. These compounds can generate a C-1 carbanion upon treatment with a base, which can then react with various electrophiles. Conversely, the isoquinoline ring itself can be the electrophile. A documented synthesis of 1-(3,5-diphenylpyrrol-2-yl)isoquinoline, a close analog of the target molecule, utilizes the reaction of a 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (B1584338) (a Reissert compound) with hydrofluoroboric acid. This treatment generates a reactive oxazolium salt intermediate which can then react with unsaturated systems to form the pyrrole ring fused to other structures, or in other variations, a pyrrole nucleophile could attack an activated isoquinoline. bohrium.com

The general principle involves the activation of isoquinoline, for example with an acyl chloride (like benzoyl chloride) and a cyanide source (like KCN or TMSCN), to form the Reissert compound. The pyrrole moiety, acting as a nucleophile (often as a Grignard or lithiated species), can then attack the C-1 position of an activated isoquinoline derivative. The subsequent elimination and rearomatization lead to the desired 1-substituted product. This approach leverages the intrinsic reactivity of the isoquinoline core for direct C-C bond formation.

Advanced Synthetic Methodologies

Modern organic synthesis emphasizes efficiency, atom economy, and the reduction of waste. Advanced methodologies such as cascade reactions, one-pot syntheses, and catalyst-free approaches are central to achieving these goals in the synthesis of complex molecules like this compound.

Cascade Reactions and One-Pot Syntheses

Cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency. While numerous one-pot and cascade methodologies have been developed for the synthesis of the fused pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, specific examples for the direct, non-fused linkage found in this compound are less common in the literature. nih.govresearchgate.netrsc.orgnih.govorganic-chemistry.org

However, general one-pot strategies for the synthesis of 1-substituted isoquinolines have been reported. For instance, a three-component reaction involving an aryl ketone, hydroxylamine, and an alkyne, catalyzed by rhodium(III), can assemble multisubstituted isoquinolines in a single pot. nih.govnih.gov Adapting such a strategy could hypothetically involve the in-situ generation of a functionalized isoquinoline which is then trapped by a pyrrole precursor. Another approach could involve combining the steps of isoquinoline activation and nucleophilic addition of the pyrrole moiety into a single, streamlined process.

Organocatalysis and Metal-Free Approaches

The development of organocatalytic and metal-free reactions is a major focus in green chemistry, avoiding the cost and toxicity associated with heavy metals.

Organocatalysis in isoquinoline chemistry has seen significant advances. Chiral phosphoric acids, for example, have been used to catalyze the regio- and enantioselective C-1 arylation of fused pyrrolo[2,1-a]isoquinolines. researchgate.netbohrium.comrsc.orgnih.gov While this applies to a different isomer, it demonstrates the potential of organocatalysis to activate and control reactions at the C-1 position. A hypothetical organocatalytic approach for the target molecule could involve the activation of an isoquinoline derivative by a chiral catalyst, followed by a Friedel-Crafts-type reaction with 5-phenyl-1H-pyrrole.

Metal-free approaches for the functionalization of isoquinolines often rely on activating the heterocycle and using strong nucleophiles or radical reactions. The Minisci reaction, for example, allows for the acylation of electron-deficient heteroarenes like isoquinoline under metal-free, oxidative conditions. nih.gov While this is an acylation rather than a pyrrolation, it highlights a pathway for C-1 functionalization without transition metals. Another metal-free strategy involves the dearomative cyanidation of isoquinoline using TFA as a catalyst and (Boc)₂O as an activator, providing a route to 1-cyanoisoquinolines which can be further elaborated. rsc.org Direct, metal-free C-H arylation of isoquinoline at the C-1 position with a pyrrole derivative remains a challenging but highly desirable goal. thieme-connect.de

| Advanced Methodology | Description | Potential Application to Target Synthesis |

| One-Pot Synthesis | Multiple reaction steps are performed in a single flask without isolation of intermediates. | A hypothetical sequence could involve in-situ formation of 1-haloisoquinoline followed by a Suzuki coupling with a pyrroleboronic acid. |

| Organocatalysis | Use of small organic molecules to catalyze reactions. | A chiral phosphoric acid could potentially catalyze the asymmetric addition of a pyrrole to an activated isoquinoline. |

| Metal-Free Reaction | Reactions that proceed without a transition metal catalyst. | Minisci-type radical reaction or nucleophilic aromatic substitution on an activated isoquinoline-N-oxide could be explored. |

Chemo- and Regioselectivity in the Synthesis of this compound

Controlling chemo- and regioselectivity is paramount in the synthesis of highly functionalized molecules. In the construction of this compound, the primary regiochemical challenge is to ensure the formation of the C-C bond exclusively at the C-1 position of the isoquinoline and the C-2 position of the pyrrole.

The regioselectivity at the isoquinoline ring is largely governed by its inherent electronic properties. The pyridine (B92270) ring of isoquinoline is electron-deficient, and the C-1 position is the most electrophilic site, particularly when the nitrogen atom is quaternized or activated by an acyl group. This makes it the preferred site for nucleophilic attack, as seen in the Reissert reaction. This intrinsic reactivity provides a strong basis for regioselective C-1 functionalization.

The regioselectivity at the pyrrole ring depends on the chosen methodology. In cross-coupling reactions, the selectivity is pre-determined by the position of the halogen or organometallic group on the pyrrole ring. For instance, using 2-bromo-5-phenyl-1H-pyrrole or (5-phenyl-1H-pyrrol-2-yl)boronic acid ensures that the coupling occurs at the C-2 position. In a direct arylation scenario (e.g., Friedel-Crafts type), the C-2 (or α) position of the pyrrole is generally the most nucleophilic and sterically accessible, thus favoring the desired connectivity.

Chemoselectivity becomes important when other reactive functional groups are present on either the isoquinoline or pyrrole moieties. Palladium-catalyzed cross-coupling reactions, for instance, are known for their high chemoselectivity, tolerating a wide range of functional groups such as esters, ketones, and nitriles. The choice of reaction conditions—catalyst, solvent, base, and temperature—can be fine-tuned to prevent unwanted side reactions and ensure that only the desired C-C bond formation takes place.

Reaction Mechanisms and Transformations of 1 5 Phenyl 1h Pyrrol 2 Yl Isoquinoline

Mechanistic Studies of Synthetic Pathways Leading to the Compound

The synthesis of 1-(5-phenyl-1H-pyrrol-2-yl)isoquinoline and related structures can be achieved through several strategic approaches, with mechanisms often involving classical heterocyclic chemistry reactions. A prevalent method involves a multi-step sequence starting from a β-arylethylamine.

One plausible pathway is an adaptation of the Bischler-Napieralski reaction . pharmaguideline.comnih.gov The mechanism commences with the acylation of a β-phenylethylamine derivative to form an amide. This amide intermediate then undergoes cyclization, facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃), to yield a 3,4-dihydroisoquinoline. pharmaguideline.comnih.gov The presence of electron-donating groups on the β-arylethylamine moiety can accelerate this cyclization step. nih.gov The resulting dihydroisoquinoline is subsequently aromatized, often through oxidation, to form the isoquinoline (B145761) core.

The final step involves the construction of the substituted pyrrole (B145914) ring at the 1-position of the isoquinoline. This can be achieved by reacting the 1-substituted dihydroisoquinoline intermediate with a phenacyl bromide derivative. This reaction proceeds via an initial N-alkylation to form an isoquinolinium salt. Subsequent steps, likely involving base-mediated deprotonation and intramolecular cyclization, lead to the formation of the pyrrole ring, followed by an oxidation or rearrangement to yield the final aromatic pyrrolo-isoquinoline structure.

Another significant synthetic strategy for related compounds involves 1,3-dipolar cycloaddition reactions . nih.gov This method utilizes an isoquinolinium N-ylide as the 1,3-dipole. The ylide is generated in situ from the corresponding isoquinolinium salt. nih.gov This reactive intermediate then undergoes a cycloaddition reaction with a suitable dipolarophile, such as an activated alkyne. The initial cycloadduct subsequently undergoes spontaneous rearrangement and dehydrogenation to furnish the fully aromatic pyrrolo[2,1-a]isoquinoline (B1256269) scaffold. nih.gov While this produces a fused ring system rather than the direct 1-substituted product, the underlying mechanistic principles are relevant to the formation of bonds between isoquinoline and pyrrole precursors.

Electrophilic Aromatic Substitution on the Isoquinoline and Pyrrole Rings

The this compound molecule possesses two distinct aromatic heterocyclic rings, each with different susceptibilities to electrophilic attack. The outcome of an electrophilic aromatic substitution (SEAr) reaction is determined by the relative activation of the rings and the directing effects of the existing substituents.

The isoquinoline ring is generally electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom. imperial.ac.uk This deactivation is more pronounced in the pyridine-like (pyridinoid) ring. Quantitative studies on the electrophilic reactivity of the neutral isoquinoline molecule have established a clear positional reactivity order. rsc.org The most reactive position is C4, followed by the positions in the benzenoid ring (C5 and C7). The pyridinoid ring positions (C1 and C3) are the most deactivated. rsc.org

Table 1: Positional Reactivity Order of Isoquinoline in Electrophilic Aromatic Substitution

| Position | Relative Reactivity |

|---|---|

| 4 | Most Reactive |

| 5, 7 | Intermediate |

| 8 | Intermediate |

| 6 | Less Reactive |

| 3 | Deactivated |

This table is based on data from pyrolysis of 1-(isoquinolyl)ethyl acetates, which provides a measure of quantitative electrophilic reactivity. rsc.org

Conversely, the pyrrole ring is an electron-rich aromatic system and is highly activated towards electrophilic substitution, with reactivity comparable to activated benzene derivatives like phenol. In a 2,5-disubstituted pyrrole, such as the one present in the title compound, the available positions for substitution are C3 and C4. The directing influence of the isoquinoline and phenyl substituents would determine the precise location of the incoming electrophile. Generally, electrophilic attack on the pyrrole ring is kinetically favored over the more deactivated isoquinoline ring. imperial.ac.uk

Therefore, in a competitive situation, an electrophile is expected to attack the pyrrole ring at either the C3 or C4 position. The benzenoid part of the isoquinoline ring, specifically at C5 or C7, would be the next most likely site for substitution under more forcing conditions.

Nucleophilic Reactivity and Transformations

The electron-deficient nature of the isoquinoline ring, particularly the pyridinoid portion, makes it susceptible to nucleophilic attack. The C1 position is especially electrophilic and is a common site for nucleophilic addition or substitution, a reactivity pattern that is enhanced upon quaternization of the isoquinoline nitrogen. In the case of this compound, the C1 position is already substituted. However, other positions in the pyridinoid ring can still be targets for powerful nucleophiles.

In contrast, the electron-rich pyrrole ring is generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, which are not present in this molecule. The NH proton of the pyrrole ring is acidic (pKa ≈ 17) and can be removed by a strong base, generating a pyrrolide anion. This anion is a potent nucleophile and can react with various electrophiles, providing a pathway for functionalization at the nitrogen atom.

Cycloaddition Reactions Involving the Compound or its Precursors

While the fully aromatic this compound is not typically a reactive diene or dienophile for cycloaddition reactions, its precursors can be actively involved in such transformations. As mentioned previously, a key synthetic route to related fused systems is the 1,3-dipolar cycloaddition of isoquinolinium N-ylides. nih.gov

The mechanism involves the generation of the isoquinolinium ylide, which then reacts with a dipolarophile like an alkyne or a reactive alkene. nih.gov This [3+2] cycloaddition is a powerful tool for constructing five-membered rings fused to the isoquinoline system. For instance, the reaction between an isoquinolinium ylide and an unsymmetrical acetylenic dipolarophile can proceed with high regioselectivity, leading to a single primary cycloadduct that rearranges to the final aromatic product. nih.gov

Other cycloaddition strategies, such as aza-Diels-Alder reactions, have been employed to synthesize related pyrrolo-isoquinoline isomers. For example, the reaction between an electron-rich aza-diene (like an arylideneaminopyrrole) and an aryne can lead to the formation of a pyrrolo[2,3-c]isoquinoline core following an in situ oxidation of the initial cycloadduct. acs.org

Computational Probing of Reaction Intermediates and Transition States

Computational chemistry provides valuable insights into the reaction mechanisms, intermediates, and transition states involved in the synthesis and reactivity of heterocyclic compounds like this compound.

For electrophilic substitution on the isoquinoline ring, theoretical indices such as Hückel π-electron densities have been shown to be effective predictors of reactivity. rsc.org Modern density functional theory (DFT) calculations can be used to model the stability of the Wheland intermediates (also known as sigma complexes) formed upon the attack of an electrophile at different positions on both the isoquinoline and pyrrole rings. The calculated energies of these intermediates can predict the most likely site of substitution, corroborating experimental findings.

In the context of synthesis, computational methods can elucidate the energetics of reaction pathways. For instance, the transition state energies for the cyclization step in the Bischler-Napieralski reaction can be calculated to understand the influence of substituents on the reaction rate. Similarly, for 1,3-dipolar cycloaddition reactions, computational studies can model the frontier molecular orbitals (HOMO of the ylide and LUMO of the dipolarophile) to predict the regioselectivity and stereoselectivity of the cycloaddition. These theoretical models help in rationalizing observed experimental outcomes and in designing more efficient synthetic routes.

Spectroscopic and Structural Elucidation of 1 5 Phenyl 1h Pyrrol 2 Yl Isoquinoline

High-Resolution X-ray Crystallography for Solid-State Molecular ArchitectureThere is no evidence of a single-crystal X-ray diffraction study having been performed or published for this compound. Therefore, precise bond lengths, bond angles, and the overall three-dimensional solid-state conformation remain undetermined.

Until such data are generated and published by the scientific community, a comprehensive and authoritative article on the spectroscopic and structural elucidation of 1-(5-Phenyl-1H-pyrrol-2-yl)isoquinoline cannot be constructed.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)

The electronic absorption and vibrational properties of this compound are critical to understanding its electronic structure and bonding characteristics. While a complete experimental spectral analysis of this specific molecule is not extensively documented in publicly available literature, a comprehensive understanding can be built by examining the spectroscopic data of its constituent aromatic systems: isoquinoline (B145761), pyrrole (B145914), and the phenyl group, as well as closely related derivatives.

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is expected to be complex, arising from the electronic transitions within the extended π-conjugated system formed by the linkage of the three aromatic moieties. The spectrum is anticipated to show multiple absorption bands corresponding to π → π* transitions.

The parent isoquinoline molecule typically exhibits three absorption bands, which are analogous to the α, p, and β bands of naphthalene. These transitions are generally observed around 317 nm, 266 nm, and 217 nm, respectively. The introduction of a substituent at the 1-position, in this case, the 5-phenyl-1H-pyrrol-2-yl group, is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system.

Similarly, 2-phenylpyrrole , a key substructure, displays characteristic UV absorption. The electronic spectrum of 2-phenylpyrrole is dominated by transitions involving the conjugated system of the pyrrole ring and the attached phenyl group.

For the title compound, the conjugation between the isoquinoline ring, the pyrrole ring, and the phenyl group will likely result in broad absorption bands with maxima shifted to longer wavelengths compared to the individual components. Intramolecular charge transfer (ICT) phenomena may also contribute to the electronic spectrum, potentially giving rise to a new, broad absorption band at longer wavelengths. A hypothetical representation of the expected UV-Vis absorption data is presented in Table 1.

Table 1: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λmax (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~ 220-240 | π → π* | Phenyl and Isoquinoline (β-band like) |

| ~ 270-290 | π → π* | Extended conjugation (p-band like) |

| ~ 330-360 | π → π* | Extended conjugation (α-band like) |

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule and is particularly sensitive to the vibrations of the carbon skeleton in aromatic systems. The Raman spectrum of this compound would be a composite of the vibrational modes of the isoquinoline, phenyl, and pyrrole rings, with some shifts and new bands arising from their interconnection.

The vibrational modes of isoquinoline have been well-characterized. Prominent Raman bands are typically observed for C-H stretching vibrations in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the isoquinoline ring system give rise to strong bands in the 1650-1350 cm⁻¹ range. In-plane and out-of-plane bending vibrations of C-H and the ring system are found at lower wavenumbers.

For the phenyl group, characteristic Raman bands include the ring breathing mode at approximately 1000 cm⁻¹, C-H stretching modes above 3000 cm⁻¹, and in-plane C-C stretching vibrations around 1600 cm⁻¹. The substitution pattern on the phenyl ring can influence the position and intensity of these bands.

The pyrrole ring also has distinct vibrational modes. The N-H stretching vibration is typically observed in the infrared spectrum but can sometimes be seen in the Raman spectrum. The C=C and C-N stretching vibrations of the pyrrole ring lead to characteristic bands in the 1550-1300 cm⁻¹ region.

In the combined molecule, the coupling of these vibrational modes is expected. The C-C bond linking the pyrrole and isoquinoline rings, and the C-C bond connecting the phenyl and pyrrole rings will have their own characteristic stretching and bending vibrations. A table of predicted prominent Raman shifts for this compound is provided below, based on the analysis of its constituent parts.

Table 2: Predicted Prominent Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Associated Moiety |

|---|---|---|

| ~ 3100-3000 | ν(C-H) | Isoquinoline, Phenyl, Pyrrole |

| ~ 1620-1580 | ν(C=C) / ν(C=N) | Isoquinoline Ring |

| ~ 1600-1580 | ν(C=C) | Phenyl Ring |

| ~ 1550-1450 | Ring Stretching | Pyrrole Ring |

| ~ 1430-1350 | ν(C=C) / ν(C=N) | Isoquinoline (pyridino- part) |

| ~ 1250-1210 | ν(C-C) + δ(C-H) | Inter-ring C-C / Phenyl |

Computational Chemistry and Theoretical Characterization of 1 5 Phenyl 1h Pyrrol 2 Yl Isoquinoline

Electronic Structure and Molecular Orbital Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.govfigshare.com DFT calculations, particularly using functionals like B3LYP, are well-suited for providing a balance between accuracy and computational cost for organic molecules, enabling the precise determination of optimized geometry and electronic properties. researchgate.nettandfonline.com In the study of 1-(5-Phenyl-1H-pyrrol-2-yl)isoquinoline, DFT is employed to establish the ground-state electronic configuration and to serve as the foundation for more specific analyses, including molecular orbital distributions and reactivity predictions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.govespublisher.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl-pyrrol moiety, indicating this region is the most probable site for electrophilic attack. Conversely, the LUMO is anticipated to be localized on the electron-deficient isoquinoline (B145761) ring system, marking it as the likely site for nucleophilic attack. researchgate.net The calculated energies of these orbitals provide a quantitative measure of the molecule's electron-donating and accepting capabilities. A representative set of FMO energies for the title compound, as would be determined by DFT calculations, is presented below.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.811 |

| ELUMO | -2.061 |

| Energy Gap (ΔE) | 3.750 |

This interactive table presents illustrative data based on typical DFT calculations for similar heterocyclic systems. nih.gov

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. A higher value of hardness indicates greater stability and lower reactivity. nih.gov

Chemical Softness (S) is the reciprocal of hardness and signifies the ease with which a molecule can undergo electronic changes. researchgate.net

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Chemical Potential (μ) is related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment, indicating its capacity to act as an electrophile.

These descriptors provide a comprehensive picture of the molecule's chemical behavior. acs.org For this compound, these values would characterize it as a molecule of moderate kinetic stability. researchgate.net

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.875 eV |

| Chemical Softness (S) | 1 / (2η) | 0.266 eV-1 |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | 3.936 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.936 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 4.131 eV |

This interactive table provides illustrative values for global reactivity descriptors, calculated from the FMO energies in the preceding table. nih.gov

Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. mdpi.comresearchgate.net The MESP map is plotted on the electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are targets for nucleophilic attack. researchgate.netrsc.org

For this compound, the MESP analysis would reveal distinct regions of charge concentration. The most negative potential (red) is expected to be localized around the nitrogen atom of the isoquinoline ring due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. mdpi.com The π-systems of the pyrrole (B145914) and phenyl rings would also exhibit negative potential, though to a lesser extent. Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the N-H proton of the pyrrole ring. This analysis provides a clear, intuitive picture of the molecule's reactive sites. chemrxiv.org

Conformational Landscape and Energetic Profiling

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional conformation. nih.gov For this compound, which consists of three interconnected ring systems, conformational analysis is crucial for understanding its spatial arrangement. The key degrees of freedom are the torsional angles around the single bonds connecting the isoquinoline and pyrrole rings, and the pyrrole and phenyl rings.

A conformational energy profile can be generated by systematically rotating these bonds and calculating the energy at each step using DFT. researchgate.net This analysis would likely show that a near-planar conformation is energetically favorable due to the maximization of π-conjugation across the heterocyclic system. However, steric hindrance between hydrogen atoms on adjacent rings would likely lead to a slightly twisted ground-state conformation to relieve strain. nih.govacs.org The energy barriers to rotation would also be determined, providing insight into the molecule's flexibility at different temperatures. Understanding the preferred conformation is essential, as it dictates how the molecule interacts with biological targets. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.detaylorandfrancis.com This method is particularly useful for analyzing intramolecular and intermolecular interactions, charge transfer, and hyperconjugative effects. researchgate.netniscair.res.in

Spectroscopic Property Predictions via Computational Methods (e.g., Calculated NMR Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, providing a powerful complement to experimental data for structure elucidation. DFT calculations can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netresearchgate.net

Predicted ¹H and ¹³C NMR chemical shifts, often calculated using the Gauge-Including Atomic Orbital (GIAO) method, can be compared with experimental spectra to confirm the molecular structure. nih.gov The calculations would show distinct chemical shifts for the protons and carbons in the different electronic environments of the isoquinoline, pyrrole, and phenyl rings.

Similarly, the calculation of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. figshare.comresearchgate.net The predicted spectrum would show characteristic stretching and bending frequencies for C-H, C=C, C=N, and N-H bonds within the molecule.

| Atom Position | 1H Shift (ppm) | 13C Shift (ppm) |

|---|---|---|

| Pyrrole N-H | 9.85 | - |

| Pyrrole H-3, H-4 | 6.60 - 7.00 | 108.0 - 118.0 |

| Phenyl Ring | 7.30 - 7.65 | 125.0 - 138.0 |

| Isoquinoline Ring | 7.50 - 8.50 | 120.0 - 150.0 |

This interactive table presents a range of plausible NMR chemical shifts for different parts of the molecule, based on data for similar structures. mdpi.com

| Vibrational Mode | Frequency (cm-1) |

|---|---|

| N-H Stretch (Pyrrole) | ~3450 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Isoquinoline) | ~1620 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-H Bending | 850 - 700 |

This interactive table shows typical calculated IR frequencies for the key functional groups in the molecule. researchgate.net

Future Research Directions and Advanced Chemical Exploration of 1 5 Phenyl 1h Pyrrol 2 Yl Isoquinoline

Development of Highly Efficient and Sustainable Synthetic Routes

Future research will undoubtedly focus on the development of more efficient and environmentally benign methods for the synthesis of 1-(5-phenyl-1H-pyrrol-2-yl)isoquinoline and its derivatives. While classical methods have been established for the synthesis of related pyrroloisoquinoline systems, a move towards greener chemistry is imperative. jddhs.com This involves the exploration of alternative solvents, renewable starting materials, and energy-efficient reaction conditions. jddhs.com

Key areas for advancement include:

One-Pot Syntheses: Designing multi-component reactions where isoquinoline (B145761), phenyl, and pyrrole (B145914) precursors react in a single step to afford the target molecule. This approach enhances atom economy and reduces waste by minimizing intermediate isolation and purification steps.

Catalytic Strategies: Investigating novel catalytic systems, including biocatalysis and heterogeneous catalysis, to facilitate the synthesis under milder conditions. jddhs.com The use of recyclable catalysts will also be a critical aspect of developing sustainable processes. jddhs.com

Innovative Energy Sources: Employing microwave-assisted synthesis and continuous flow processing can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com

These advancements will not only make the synthesis of this compound more economical but also align with the growing demand for sustainable practices in the chemical industry. jddhs.com

Design and Synthesis of Structurally Diverse Analogs

The this compound scaffold presents numerous opportunities for structural diversification to explore structure-activity relationships (SAR). The design and synthesis of a library of analogs will be crucial for identifying compounds with optimized biological activities. Future efforts in this area will likely concentrate on modifications at several key positions:

Substitution on the Phenyl Ring: Introducing a variety of substituents (e.g., electron-donating and electron-withdrawing groups, halogens, and heterocyclic moieties) on the phenyl ring can modulate the electronic properties and steric profile of the molecule, potentially influencing its biological target interactions.

Functionalization of the Pyrrole Ring: The pyrrole moiety offers sites for functionalization that can be exploited to enhance potency and selectivity. For instance, the introduction of basic side chains has been shown to be a successful strategy in related dihydropyrrolo[2,1-a]isoquinoline systems to impart cytotoxic activity. nih.gov

Modification of the Isoquinoline Core: Alterations to the isoquinoline ring system, such as the introduction of substituents or its replacement with other heterocyclic frameworks, could lead to the discovery of novel compounds with unique pharmacological profiles.

The synthesis of these analogs will likely employ a combination of traditional and modern synthetic methodologies, including cross-coupling reactions and late-stage functionalization techniques.

Mechanistic Elucidation of Novel Transformation Pathways

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound and its analogs is essential for optimizing existing synthetic routes and developing novel transformations. Future research should focus on:

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to model reaction pathways, identify transition states, and predict the feasibility of new synthetic strategies.

Isotopic Labeling Studies: Employing isotopically labeled starting materials to trace the fate of individual atoms throughout the reaction, providing unambiguous evidence for proposed mechanistic pathways.

For instance, in rhodium-catalyzed C-H activation/alkenylation reactions of related nitrogen heterocycles, proposed mechanisms often involve the formation of metallacycle intermediates. nih.gov Detailed mechanistic studies could confirm such pathways for the synthesis and functionalization of the target compound.

Application of Chemoinformatics and Data Science in Isoquinoline-Pyrrole Research

The integration of chemoinformatics and data science will be a transformative force in the exploration of the chemical space around this compound. These computational tools can accelerate the drug discovery process by enabling more rational and targeted design of new molecules. ispe.orgyoutube.com

Key applications will include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of synthesized analogs with their biological activities. japsonline.comresearchgate.net These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular Docking and Dynamics Simulations: Using molecular docking to predict the binding modes of this compound derivatives with their biological targets. researchgate.net Molecular dynamics simulations can further provide insights into the stability of ligand-protein complexes and the key interactions governing binding affinity.

Big Data Analysis: As large libraries of analogs are synthesized and screened, data science techniques will be crucial for managing, analyzing, and visualizing the vast amounts of data generated. This will facilitate the identification of subtle structure-activity relationships and guide future design efforts. ispe.org

Exploration of Advanced Catalytic Systems for Selective Functionalization

The selective functionalization of the this compound scaffold is a key challenge that, if addressed, will unlock access to a wide range of novel analogs. Future research will focus on the development of advanced catalytic systems capable of directing reactions to specific positions on the molecule.

Promising areas of investigation include:

Transition Metal-Catalyzed C-H Functionalization: The direct functionalization of C-H bonds is a powerful and atom-economical strategy. nih.gov Research into transition metal catalysts (e.g., palladium, rhodium, ruthenium) that can selectively activate C-H bonds on the isoquinoline, pyrrole, or phenyl rings will be of high importance. nih.gov For instance, directing groups can be employed to guide the catalyst to a specific C-H bond, enabling regioselective derivatization.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis offers a mild and efficient approach for a variety of chemical transformations, including C-H functionalization. nih.gov Exploring the application of photoredox catalysis to the this compound system could open up new avenues for its derivatization.

Enzymatic Catalysis: Biocatalysis provides an environmentally friendly and highly selective means of functionalizing complex molecules. The discovery or engineering of enzymes capable of acting on the this compound scaffold would be a significant breakthrough.

The development of these advanced catalytic systems will provide chemists with a powerful toolkit for the precise and efficient modification of this promising molecular framework, paving the way for the discovery of new compounds with enhanced properties.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing 1-(5-Phenyl-1H-pyrrol-2-yl)isoquinoline, and how can computational tools enhance efficiency?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions to link the pyrrole and isoquinoline moieties. Computational tools like density functional theory (DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, quantum chemical calculations (e.g., using Gaussian or ORCA software) optimize reaction coordinates, while machine learning models analyze experimental datasets to prioritize conditions (e.g., solvent, temperature, catalyst loading). This integrated approach, as demonstrated by the ICReDD framework, shortens development cycles by 30–50% .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural validation. Crystallization is achieved via slow evaporation in solvents like dichloromethane/hexane. XRD data (e.g., bond lengths, angles, and torsion angles) confirm the planar arrangement of the pyrrole-isoquinoline system and phenyl substituent orientation. R-factors < 0.05 ensure accuracy, as seen in analogous compounds like ethyl 2-phenyl-5,6-dihydropyrrolo-[2,1-a]isoquinoline-3-carboxylate .

Q. What statistical approaches optimize reaction yields for this compound?

- Methodological Answer : Design of Experiments (DoE) minimizes experimental runs while maximizing data quality. A central composite design (CCD) evaluates factors like temperature, catalyst concentration, and reaction time. Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 5 mol% Pd catalyst, 12-hour reaction time). This method reduces variability by 20–30% compared to one-factor-at-a-time approaches .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?

- Methodological Answer : Contradictions arise from competing reaction pathways (e.g., dimerization vs. cyclization). Quantum mechanics/molecular mechanics (QM/MM) simulations map potential energy surfaces to identify side reactions. For example, transition state analysis might reveal steric hindrance from the phenyl group, prompting substitution with bulkier ligands to suppress byproducts. Experimental validation via HPLC-MS confirms pathway suppression, closing the feedback loop between computation and lab work .

Q. What reactor design principles improve scalability for synthesizing this compound?

- Methodological Answer : Continuous-flow reactors enhance scalability by maintaining precise temperature and mixing control. A microreactor with immobilized Pd catalysts (e.g., on silica supports) achieves >90% yield with residence times <30 minutes. Computational fluid dynamics (CFD) models predict flow patterns and heat transfer, ensuring reproducibility at pilot scales (10–100 g batches) .

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity in catalytic applications?

- Methodological Answer : Time-dependent DFT (TD-DFT) calculates frontier molecular orbitals to predict redox behavior. For this compound, a HOMO-LUMO gap of ~3.5 eV suggests potential as a photocatalyst. Experimental validation via cyclic voltammetry (CV) corroborates computed reduction potentials (±0.1 V accuracy). Tuning substituents (e.g., electron-withdrawing groups on the phenyl ring) narrows the gap, enhancing charge-transfer efficiency .

Q. What hybrid methodologies integrate experimental and theoretical data to refine mechanistic hypotheses?

- Methodological Answer : Kinetic isotope effects (KIE) and DFT-derived activation parameters (ΔG‡) are combined to discriminate between concerted and stepwise mechanisms. For instance, a KIE > 2.0 and a computed ΔG‡ of 25 kcal/mol support a radical-mediated pathway. Multivariate analysis of in situ IR spectroscopy data further validates intermediates predicted computationally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.